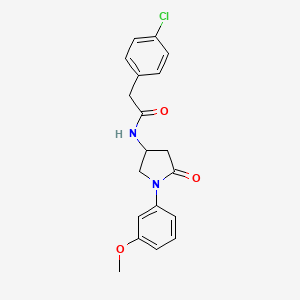
2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of pyrrolidin-3-ylacetamide and has been found to have various biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and inflammation. In addition, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been shown to have anti-tumor properties and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is not fully understood. However, it has been proposed that 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide may act by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a key role in regulating neuronal excitability. By modulating GABA receptor activity, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide may exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been shown to inhibit the growth of cancer cells, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological and pharmacological properties. However, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Another direction is to study the long-term effects of 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide on human health, particularly in terms of its safety and efficacy. Finally, future studies could focus on developing new derivatives of 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide with improved biological and pharmacological properties.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It has been found to have various biological and pharmacological properties, including anticonvulsant, anxiolytic, antidepressant, anti-inflammatory, and anti-tumor effects. While 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has several advantages for lab experiments, it also has some limitations, particularly in terms of its long-term effects on human health. Future studies could focus on further investigating its therapeutic applications and developing new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide involves the reaction of 4-chlorobenzaldehyde with 3-methoxyphenylacetic acid to form the corresponding Schiff base. This Schiff base is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide. The synthesis of 2-(4-chlorophenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been optimized to obtain high yields and purity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZOKZYIQROANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)
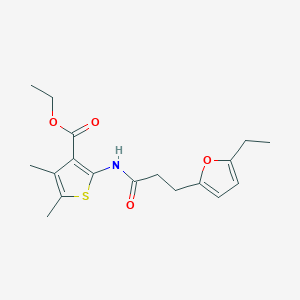
![N-(5-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2973870.png)
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)
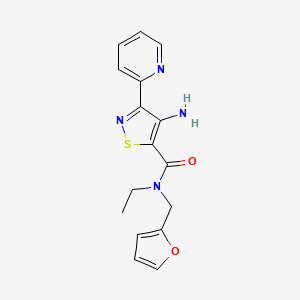
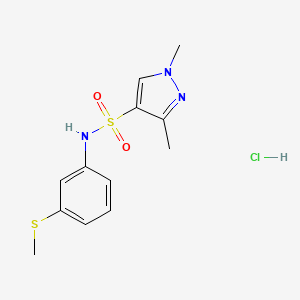

![Methyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2973881.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2973882.png)
![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)


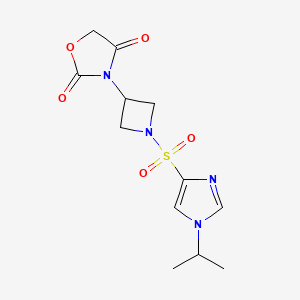
![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)